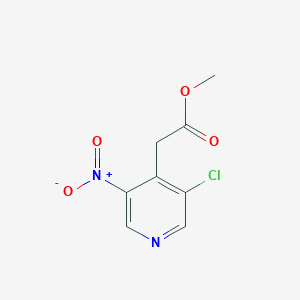

Methyl (3-chloro-5-nitropyridin-4-yl)acetate

描述

Methyl (3-chloro-5-nitropyridin-4-yl)acetate (CAS: 1186087-42-2) is a pyridine derivative with the molecular formula C₈H₇ClN₂O₄ and a molecular weight of 230.605 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at position 3, a nitro group at position 5, and a methyl acetate moiety at position 2. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive nitro and chloro groups, which facilitate further functionalization .

属性

分子式 |

C8H7ClN2O4 |

|---|---|

分子量 |

230.60 g/mol |

IUPAC 名称 |

methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate |

InChI |

InChI=1S/C8H7ClN2O4/c1-15-8(12)2-5-6(9)3-10-4-7(5)11(13)14/h3-4H,2H2,1H3 |

InChI 键 |

HVGWEIWSICZGQJ-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)CC1=C(C=NC=C1[N+](=O)[O-])Cl |

产品来源 |

United States |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl (3-chloro-5-nitropyridin-4-yl)acetate typically involves:

- Halogenation of pyridine derivatives to introduce chloro substituents at specific positions.

- Nitration to introduce the nitro group at the 5-position.

- Introduction of the acetyl or ester side chain at the 4-position.

The key challenge is to achieve regioselective substitution while maintaining functional group compatibility and minimizing impurities.

Stepwise Preparation Routes

Halogenation and Nitration of Pyridine Precursors

Starting from 2,4-dihydroxy-3-nitropyridine, treatment with phosphorus oxychloride (POCl₃) in the presence of a phase transfer catalyst such as benzyltriethylammonium chloride and acetonitrile solvent yields 2,4-dichloro-3-nitropyridine. This intermediate is crucial for further transformations.

Nitration is performed using a nitrating mixture of nitric acid and sulfuric acid, which converts 4-chloro-2-aminopyridine precursors into 4-chloro-2-amino-3-nitropyridine, facilitating further functional group modifications.

Diazotization and Hydrolysis to Form Hydroxy Derivatives

- The 4-chloro-2-amino-3-nitropyridine is subjected to diazotization using sodium nitrite and hydrochloric acid at low temperatures (0–5°C), followed by hydrolysis at 60–80°C. This yields 4-chloro-3-nitropyridin-2-ol, a key intermediate for esterification.

Esterification to this compound

The hydroxy intermediate can be reacted with methyl bromoacetate or methyl chloroacetate under basic conditions (e.g., sodium acetate in dimethylformamide at elevated temperature) to introduce the methyl acetate side chain at the 4-position, yielding this compound.

Alternative methods involve direct nucleophilic substitution of halogenated nitropyridines with acetate sources such as cesium acetate, although cesium acetate is costly and hygroscopic, limiting industrial scale-up.

Industrially Improved Processes

Novel processes avoid hazardous reagents like sulfur dioxide gas and costly solvents such as acetonitrile by using more stable and cost-effective reagents, reducing the number of steps and improving yields.

For example, nitration and halogenation steps have been optimized to reduce dipyridine impurity formation and improve regioselectivity.

The esterification step has been improved by using sodium acetate in dimethylformamide at 120–125°C for 2 hours, followed by workup with ammonium chloride and dichloromethane extraction to isolate the ester product in moderate yields (~50%).

Representative Experimental Data Table

| Step | Reaction Conditions | Reagents/Materials | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Halogenation of 2,4-dihydroxy-3-nitropyridine | Phosphorus oxychloride, benzyltriethylammonium chloride, acetonitrile | 80–100 | 4–6 hours | 57.5 | Formation of 2,4-dichloro-3-nitropyridine |

| 2 | Esterification of 2,4-dichloro-3-nitropyridine | Sodium acetate, dimethylformamide | 120–125 | 2 hours | 50 | Formation of this compound |

| 3 | Diazotization and hydrolysis | Sodium nitrite, hydrochloric acid | 0–5 (diazotization), 60–80 (hydrolysis) | 3 hours (hydrolysis) | - | Conversion to 4-chloro-3-nitropyridin-2-ol |

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Halogenation | Phosphorus oxychloride, phase transfer catalyst | High regioselectivity | Use of phase transfer catalyst and acetonitrile solvent adds cost |

| Nitration | Nitric acid, sulfuric acid | Effective nitration at 5-position | Requires careful temperature control, hazardous acids |

| Diazotization and Hydrolysis | Sodium nitrite, HCl, controlled temperature | Clean conversion to hydroxy derivative | Requires low temperature control, multi-step |

| Esterification | Sodium acetate, dimethylformamide, heat | Avoids hazardous gases, moderate yield | Use of DMF solvent, moderate reaction time |

化学反应分析

Types of Reactions

Methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Aminopyridine Derivatives: Formed by the reduction of the nitro group.

Carboxylic Acids: Formed by the hydrolysis of the ester group.

科学研究应用

Methyl (3-chloro-5-nitropyridin-4-yl)acetate is an organic compound with a pyridine ring, a chlorine atom at the 3-position, a nitro group at the 5-position, and an acetate group at the 4-position. It has potential applications in medicinal chemistry and as a building block in organic synthesis. The molecular formula of this compound is C8H7ClN2O3, and its molecular weight is approximately 202.60 g/mol.

Applications in Medicinal Chemistry

This compound serves as a precursor for synthesizing pharmaceuticals, particularly those targeting bacterial infections or cancer. Research indicates that compounds containing nitropyridine structures exhibit significant biological activity. this compound has been studied for its potential antibacterial and antifungal properties. The nitro group may enhance the compound's reactivity towards biological targets, making it a candidate for further pharmacological studies. Related nitropyridine derivatives have shown promise in inhibiting specific enzymes and pathways involved in disease processes.

Synthesis and Reactions

The synthesis of this compound typically involves several key steps that have been optimized to minimize side products and maximize yield through careful control of reaction conditions such as temperature and solvent choice. Common reagents for these reactions include reducing agents like iron or zinc for reduction processes and bases such as sodium hydroxide for substitution reactions.

Interactions with Biological Systems

Studies on this compound's interactions with biological systems indicate that it may act on specific molecular targets, potentially influencing enzyme activity or cellular pathways. The presence of the nitro group suggests that it could participate in electrophilic reactions with nucleophiles present in biological environments, leading to altered biological responses. Further research is needed to elucidate these interactions fully.

Structural Analogues

This compound shares structural similarities with several other compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl (3-nitropyridin-4-yl)acetate | Nitro group at 3-position; lacks chlorine | Simpler structure; less reactive due to absence of chlorine |

| Ethyl (3-chloro-5-nitropyridine) | Similar chlorine and nitro groups but different alkyl chain | Different solubility properties due to ethyl group |

| 3-Chloro-5-nitropyridin-4-ol | Hydroxyl group instead of acetate | More polar; potential for hydrogen bonding |

作用机制

The mechanism of action of methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate depends on its application. In pharmaceuticals, it may act by interacting with specific enzymes or receptors, altering their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can then exert its effects on molecular pathways .

相似化合物的比较

Ethyl 2-(3-chloro-5-nitropyridin-4-yl)acetate

Key Differences :

Fluoro-Nitro-Phenylacetic Acid Derivatives

- Methyl 2-Fluoro-4-nitrophenylacetate (CAS: 337529-74-5): Features a fluorine atom at position 2 and a nitro group at position 4 on a phenyl ring.

- (5-Fluoro-2-nitrophenyl)acetic acid (CAS: 29640-98-0): A carboxylic acid derivative with fluorine at position 5 and nitro at position 2.

Key Comparisons :

- Substituent Effects: Fluorine’s higher electronegativity (vs.

- Bioavailability : The free carboxylic acid (CAS: 29640-98-0) may exhibit higher solubility in physiological conditions but lower cell permeability compared to ester derivatives .

- Applications : Fluoro-nitro analogs are often used in positron emission tomography (PET) tracers or antimicrobial agents, whereas chloro-nitro pyridines are preferred in herbicide intermediates .

Structural and Functional Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications |

|---|---|---|---|---|---|

| Methyl (3-chloro-5-nitropyridin-4-yl)acetate | 1186087-42-2 | C₈H₇ClN₂O₄ | 230.605 | Cl (C3), NO₂ (C5), methyl ester | Pharmaceutical intermediates |

| Ethyl 2-(3-chloro-5-nitropyridin-4-yl)acetate | 1363380-74-8 | C₉H₉ClN₂O₄ | 244.63 | Cl (C3), NO₂ (C5), ethyl ester | Agrochemical synthesis |

| Methyl 2-Fluoro-4-nitrophenylacetate | 337529-74-5 | C₉H₇FNO₄ | 213.15 | F (C2), NO₂ (C4), methyl ester | Imaging agents, antimicrobials |

| (5-Fluoro-2-nitrophenyl)acetic acid | 29640-98-0 | C₈H₆FNO₄ | 199.14 | F (C5), NO₂ (C2), carboxylic acid | Prodrug development |

生物活性

Methyl (3-chloro-5-nitropyridin-4-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

this compound features a pyridine ring substituted with a chlorine atom and a nitro group, along with an acetate moiety. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

Synthesis:

The synthesis typically involves several steps:

- Nitration: A pyridine derivative is treated with a nitrating agent to introduce the nitro group.

- Chlorination: Chlorine is introduced through electrophilic aromatic substitution.

- Acetylation: The final step involves reacting the chlorinated nitropyridine with acetic anhydride or acetyl chloride to yield the desired compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with enzymes or receptors, potentially altering their activity. The acetate group influences the compound's solubility and reactivity, affecting its overall biological efficacy.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Antimicrobial Activity:

- Anticancer Properties:

- Neuroprotective Effects:

Antileprosy Activity

A study on related nitropyridine derivatives revealed their efficacy against Mycobacterium leprae, showcasing the potential for this compound in treating leprosy. Compounds demonstrated significant reductions in bacterial load in infected models .

Inhibition Studies

In vitro studies highlighted that this compound selectively inhibits various kinases involved in cancer progression, particularly Aurora kinases, which are critical for proper cell cycle control .

Data Summary Table

| Property | Value/Description |

|---|---|

| Synthesis Method | Nitration, chlorination, acetylation |

| MIC against M. tuberculosis | 0.4 - 6.25 mg/L |

| GI50 in HCT116 Cells | ~2.30 μM |

| Neuroprotective Activity | Significant protection against oxidative stress |

| Kinase Inhibition | Selective inhibition of Aurora kinases |

常见问题

Q. How can spectroscopic techniques (NMR, MS) characterize the structural integrity of this compound?

- NMR Analysis : ¹H NMR (500 MHz, CD₃OD) reveals characteristic peaks for the pyridine ring (δ 8.2–8.5 ppm), nitro group (δ 7.9 ppm), and methyl ester (δ 3.7 ppm, singlet). ¹³C NMR confirms carbonyl (C=O, δ 170–175 ppm) and nitropyridine carbons .

- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., m/z 257.2 [M+H]⁺) and fragmentation patterns to validate the structure. Theoretical vs. experimental elemental analysis (C, H, N) ensures purity .

Q. What crystallographic tools are recommended for resolving its 3D structure?

- Software : SHELXL (for refinement) and WinGX (for data processing) are widely used for small-molecule crystallography. ORTEP visualizes anisotropic displacement ellipsoids .

- Data Collection : High-resolution X-ray diffraction (single-crystal, Cu-Kα radiation) with SHELXTL interfaces resolves bond lengths and angles, particularly for the nitro and chloro substituents .

Q. How does solvent selection impact its solubility and reactivity?

- Polar Solvents : Methanol and ethyl acetate enhance solubility due to ester-group polarity. Nonpolar solvents (hexane) are less effective. Solvent blends (e.g., methyl acetate/ethyl acetate) optimize chromatographic separation (Rf values: 0.3–0.7) .

- Reactivity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in nucleophilic substitutions .

Q. What stability challenges arise under varying pH and temperature conditions?

- pH Sensitivity : Hydrolysis of the ester group occurs under strong acidic/basic conditions (pH <2 or >10). Neutral buffers (pH 6–8) are recommended for storage .

- Thermal Stability : Decomposition above 150°C; DSC/TGA analysis confirms stability up to 120°C .

Advanced Research Questions

Q. What mechanistic insights explain nitration and chloro-substitution in its synthesis?

- Nitration : Electrophilic aromatic substitution (HNO₃/H₂SO₄) targets the pyridine ring’s meta position. Computational DFT studies predict regioselectivity via frontier molecular orbital analysis .

- Chloro-Substitution : Radical-initiated chlorination (Cl₂, FeCl₃) or SNAr mechanisms dominate, depending on ring activation .

Q. How can DFT calculations predict its electronic properties and reactivity?

- Parameters : Optimize geometry at B3LYP/6-31G(d) level. HOMO-LUMO gaps (~4.5 eV) indicate electrophilic reactivity. Mulliken charges identify nucleophilic sites (e.g., nitro group) .

- Applications : Predict interaction with biological targets (e.g., enzyme active sites) for drug design .

Q. What pharmacological potential does this compound exhibit based on structural analogs?

- Drug Design : The nitro-pyridine core is a pharmacophore in kinase inhibitors. Analogous compounds show activity against receptors (IC₅₀: 10–100 nM) .

- Toxicity Screening : Use in vitro assays (e.g., HepG2 cell viability) to assess cytotoxicity. Metabolite profiling via LC-MS identifies bioactive derivatives .

Q. How can byproducts from its synthesis be identified and minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。